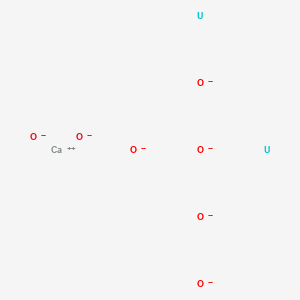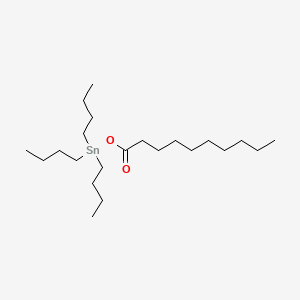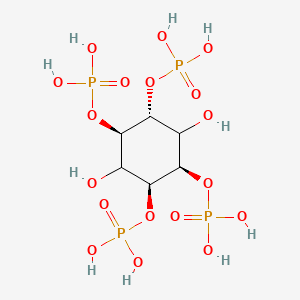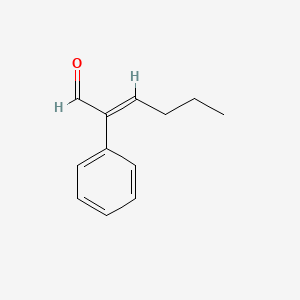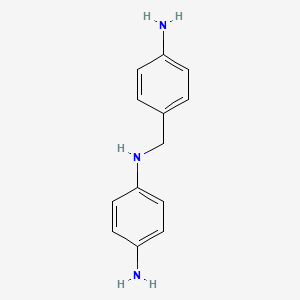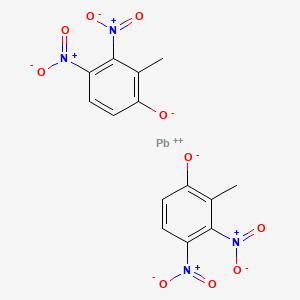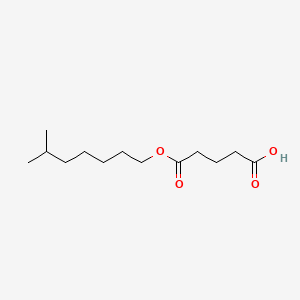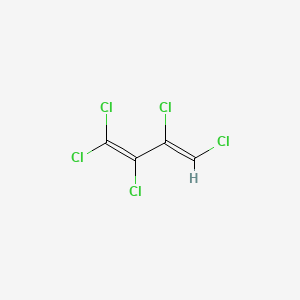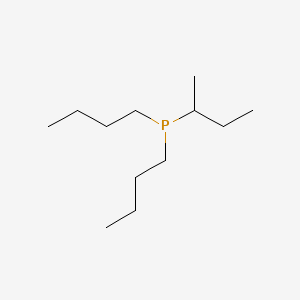
Phosphine, dibutyl(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, dibutyl(1-methylpropyl)- is an organophosphorus compound with the chemical formula C11H25P. It is a tertiary phosphine, meaning it has three alkyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, dibutyl(1-methylpropyl)- can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines: This route uses metallated phosphines as intermediates.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine (P–H) to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to produce phosphines.
C–P Coupling Reactions: This method involves the coupling of carbon and phosphorus atoms.
Industrial Production Methods
Industrial production of phosphines often involves large-scale reactions using halogenophosphines and organometallic reagents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphine, dibutyl(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Phosphines can undergo substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and organometallic reagents are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, dibutyl(1-methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphine, dibutyl(1-methylpropyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylphosphine: This compound has a similar structure but with different alkyl groups attached to the phosphorus atom.
Triphenylphosphine: Another similar compound with three phenyl groups attached to the phosphorus atom.
Uniqueness
Phosphine, dibutyl(1-methylpropyl)- is unique due to its specific alkyl groups, which confer different chemical properties and reactivity compared to other phosphines. Its ability to form stable complexes with various metal ions makes it particularly useful in catalysis and industrial applications .
Properties
CAS No. |
115491-61-7 |
|---|---|
Molecular Formula |
C12H27P |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
butan-2-yl(dibutyl)phosphane |
InChI |
InChI=1S/C12H27P/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12H,5-11H2,1-4H3 |
InChI Key |
SMUBJBAMJRPBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


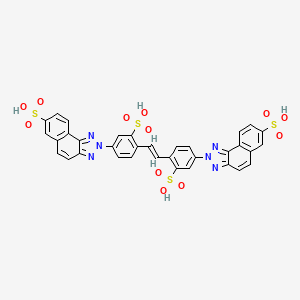
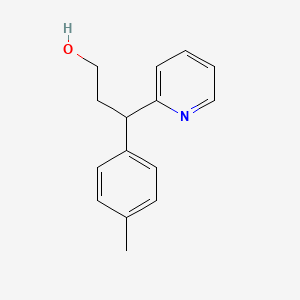
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
